(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone
Description
The compound "(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone" is a heterocyclic molecule featuring three key pharmacophoric motifs:
- A pyridazin-3-yl core substituted with a 1H-1,2,4-triazole ring, known for its role in enzyme inhibition (e.g., antifungal or kinase targets).
- A piperazine linker, commonly utilized in CNS-active compounds to enhance solubility and bioavailability.
- A benzothiazole moiety, frequently associated with anticancer and antimicrobial activities due to its planar aromatic structure and metal-binding properties.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8OS/c27-18(13-1-2-14-15(9-13)28-12-20-14)25-7-5-24(6-8-25)16-3-4-17(23-22-16)26-11-19-10-21-26/h1-4,9-12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWGLXRQFTVOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone is a complex molecule that has garnered interest due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features several key structural components:
- Pyridazine ring : Known for its diverse biological activities.
- Triazole moiety : Associated with antifungal and antibacterial properties.
- Piperazine group : Often linked to psychoactive and anti-anxiety effects.
- Benzo[d]thiazole unit : Recognized for its anticancer and antimicrobial activities.
The molecular formula for this compound is with a molecular weight of approximately 423.43 g/mol.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various pathogens, including bacteria and fungi. In one study, thiazole-linked compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range .
Anticancer Potential
The benzo[d]thiazole component has been linked to anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins, which are crucial in regulating cell death. For example, a related compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin . The presence of the triazole moiety may enhance this activity by facilitating interactions with cellular targets.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects. Compounds similar to the one have been investigated for their potential as anxiolytics and antidepressants. The structure-activity relationship (SAR) studies suggest that modifications to the piperazine ring can significantly alter the pharmacological profile, enhancing efficacy while reducing side effects .
Case Studies
- Antimicrobial Efficacy : A series of thiazole derivatives were tested against various bacterial strains, revealing that compounds with structural similarities to our target compound showed promising results with MIC values ranging from 0.5 to 5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines demonstrated that compounds structurally related to this compound induced significant cytotoxicity with IC50 values around 10 µM . These findings support further exploration into its potential as an anticancer agent.
Data Tables
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing triazole and thiazole moieties demonstrate significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, yielding promising results:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the triazole and thiazole structures enhances the antimicrobial efficacy of the compounds .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study involving synthesized derivatives showed that certain analogues exhibited cytotoxic effects against various cancer cell lines, including BT-474 and HeLa cells. The mechanism of action was linked to apoptosis induction and tubulin polymerization inhibition. For example, one derivative displayed an IC50 value of 0.99 ± 0.01 μM against the BT-474 cancer cell line .
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Study on Antimicrobial Effects : A series of experiments demonstrated that modifications to the triazole ring significantly enhanced antimicrobial activity against resistant bacterial strains .
- Cytotoxicity Evaluation : In vitro studies on various cancer cell lines have consistently shown that derivatives of this compound induce significant cytotoxicity, highlighting its potential as a lead compound in anticancer drug development .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms act as nucleophiles, enabling substitutions:
-
Reaction : Substitution at secondary amine positions.
-
Conditions : Alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF).
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Outcome : Introduction of alkyl or acyl groups to modulate solubility and bioavailability.
| Reaction Type | Reactant | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl bromide | K2CO3, DMF, 60°C | N-alkylated piperazine |
| Acylation | Acetyl chloride | Pyridine, 25°C | N-acetylated piperazine |
Hydrolysis Reactions
The amide group linking piperazine and benzothiazole undergoes hydrolysis:
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Reaction : Acidic or basic cleavage of the amide bond.
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Conditions : HCl/EtOH (acidic) or NaOH (basic).
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Products : Piperazine amine and benzothiazole carboxylic acid.
| Hydrolysis Conditions | Products | Applications |
|---|---|---|
| Acidic (HCl/EtOH) | Piperazine + benzothiazole carboxylic acid | Degradation studies |
| Basic (NaOH) | Piperazine amine + benzothiazole salt | Metabolism mimicry |
Substitution Reactions on Benzothiazole Moiety
The benzothiazole ring undergoes electrophilic substitution:
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Reaction : Halogenation or nitration at the 2- or 4-position.
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Conditions : Cl2 (FeCl3 catalyst) or HNO3/H2SO4.
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Outcome : Modified derivatives with altered electronic properties.
| Substituent | Position | Reagent | Product |
|---|---|---|---|
| Chlorine | 2 | Cl2, FeCl3 | 2-Chlorobenzothiazole derivative |
| Nitro group | 4 | HNO3, H2SO4 | 4-Nitrobenzothiazole derivative |
Structural Features Influencing Reactivity
Key structural elements affect reactivity:
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Electron-withdrawing groups (e.g., Cl, Br) on the pyridazine ring enhance stability and substitution rates .
-
Steric hindrance from bulky substituents reduces nucleophilic substitution efficiency.
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Hydrogen bonding via amide N-H groups stabilizes intermediates in hydrolysis.
| Feature | Impact on Reactivity | Examples |
|---|---|---|
| Electron-withdrawing groups | Increase substitution rates | Cl, Br, F on pyridazine |
| Steric hindrance | Decrease nucleophilicity | Bulky alkyl groups |
| Amide hydrogen bonding | Stabilize transition states | Hydrolysis intermediates |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole- and Piperazine-Containing Antifungal Agents (Pharmacopeial Forum, 2017)
The Pharmacopeial Forum (2017) describes two triazole-piperazine derivatives (compounds d and e ) with antifungal properties :
- Core Structure : Both feature a 1,3-dioxolane ring fused to a dichlorophenyl group, a triazole moiety, and a piperazine linker.
- Key Differences :
- Compound d has an isopropyl substituent on the triazolone ring.
- Compound e substitutes with a sec-butyl group.
| Compound | Substituent | Antifungal Target | Structural Advantage |
|---|---|---|---|
| d | Isopropyl | Cytochrome P450 14α-demethylase | Enhanced metabolic stability |
| e | sec-Butyl | Same as d | Increased lipophilicity for tissue penetration |
Comparison with Target Compound: The target compound replaces the dichlorophenyl-dioxolane system with a pyridazin-triazole core and a benzothiazole ketone. This likely reduces CYP450 affinity (lowering hepatotoxicity risk) and shifts activity toward non-fungal targets (e.g., kinases or MAGL).
Fluoroquinolone-Benzothiazole Hybrid Antibacterial Agent (PhD Thesis, Università di Cagliari)
A PhD thesis describes 1-cyclopropyl-7-(4-(3-((2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazol-6-yl)amino)-3-oxopropyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2c), a fluoroquinolone-benzothiazole hybrid :
- Core Structure: Integrates a fluoroquinolone (DNA gyrase/topoisomerase IV inhibitor) with a benzothiazole-piperazine linker.
- Activity : Targets Gram-negative bacteria via dual inhibition of gyrase and cell wall synthesis.
Comparison with Target Compound: The target compound lacks the fluoroquinolone scaffold, suggesting divergent mechanisms. However, the shared benzothiazole-piperazine motif may facilitate similar pharmacokinetics (e.g., blood-brain barrier penetration).
Monoacylglycerol Lipase (MAGL) Inhibitor JJKK-048 (Chosun University Study)
JJKK-048 (4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl(1H-1,2,4-triazol-1-yl)methanone) is a MAGL inhibitor with CNS activity :
- Structure : Combines a bis-benzodioxole group, piperidine, and triazole.
Comparison with Target Compound :
The target compound replaces benzodioxole with benzothiazole and uses pyridazin-triazole instead of piperidine. Benzothiazole’s lower electron density may reduce MAGL affinity but improve selectivity for peripheral targets.
Data Table: Structural and Functional Comparison
Q & A
Q. Q1. What synthetic strategies are commonly employed for constructing the triazole-pyridazine-piperazine-benzothiazole scaffold?
Methodological Answer: The synthesis involves multi-step heterocyclic coupling. A representative approach includes:
Pyridazine functionalization : React 6-chloropyridazine with 1,2,4-triazole under nucleophilic substitution (e.g., K₂CO₃/DMF, 80°C) to introduce the triazole moiety .
Piperazine coupling : Use Buchwald-Hartwig amination or SNAr reactions to attach piperazine to the pyridazine core .
Benzothiazole ketone linkage : Employ Friedel-Crafts acylation or Suzuki-Miyaura coupling to connect the benzothiazole fragment via a methanone bridge .
Key Validation : Confirm intermediates via ¹H/¹³C NMR (e.g., triazole protons at δ 8.2–8.5 ppm; pyridazine C=O at ~165 ppm) and HPLC purity (>95%) .
Q. Q2. How is the structural integrity of the compound verified post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 54.2%, N: 24.8%) .
Advanced Research Questions
Q. Q3. What computational methods are used to predict biological targets for this compound?
Methodological Answer:
- Molecular Docking : Target enzymes like fungal 14α-demethylase (PDB: 3LD6) using AutoDock Vina. Key interactions:
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at triazole, hydrophobic benzothiazole) .
Validation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC₅₀ values from antifungal assays .
Q. Q4. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
-
Substituent Variation :
-
Synthetic Validation : Test analogs via in vitro assays (e.g., microdilution for fungi, MTT for cytotoxicity) .
Q. Q5. How are conflicting spectral or bioactivity data resolved in multi-lab studies?
Methodological Answer:
- Reproducibility Checks :
- Bioassay Harmonization : Use reference compounds (e.g., fluconazole for antifungal assays) and adhere to CLSI guidelines .
Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 12 µM) may arise from assay pH variations; buffer standardization (pH 7.4) resolves this .
Experimental Design & Optimization
Q. Q6. What strategies improve yield in the final coupling step (piperazine-benzothiazole linkage)?
Methodological Answer:
Q. Q7. How can reaction byproducts be minimized during triazole-pyridazine coupling?
Methodological Answer:
- Protecting Groups : Temporarily protect pyridazine N-atoms with Boc to prevent oligomerization .
- Microwave Assistance : Reduce reaction time from 24h to 4h (80°C, 300W), lowering degradation .
Data Analysis & Interpretation
Q. Q8. How are metabolic stability and pharmacokinetic (PK) properties evaluated?
Methodological Answer:
- In Vitro Assays :
- In Silico Tools : Predict logP (e.g., 2.8 via ChemAxon) and CYP450 inhibition (e.g., CYP3A4 Ki 15 µM) .
Advanced Analytical Challenges
Q. Q9. What techniques resolve ambiguities in stereochemistry or tautomeric forms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
